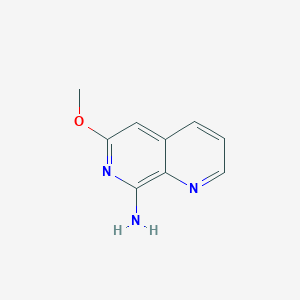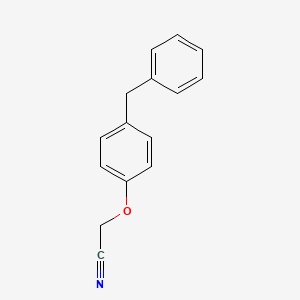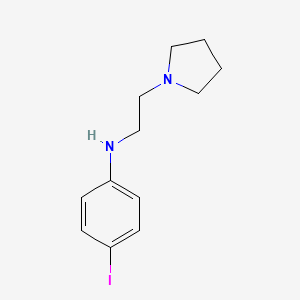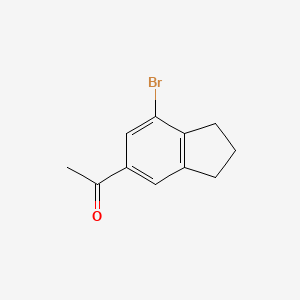
1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-one
描述
1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-one is an organic compound with the molecular formula C11H11BrO. It is a brominated derivative of indanone, which is a bicyclic aromatic ketone.
准备方法
Synthetic Routes and Reaction Conditions
1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-one can be synthesized through several methods. One common approach involves the bromination of 1-(2,3-dihydro-1H-inden-5-yl)ethanone using bromine in the presence of a suitable solvent such as acetic acid or diethyl ether . The reaction typically proceeds at room temperature and yields the desired brominated product.
Another method involves the use of tetrabutylammonium tribromide in a dichloromethane-methanol mixture. This reaction also occurs at room temperature and produces the compound with a moderate yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for larger-scale synthesis with appropriate optimization of reaction conditions and purification techniques.
化学反应分析
Types of Reactions
1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized derivatives.
科学研究应用
1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context of its use .
相似化合物的比较
Similar Compounds
1-(2,3-dihydro-1H-inden-5-yl)ethanone: The non-brominated parent compound.
5-acetylindane: Another indanone derivative with similar structural features.
Uniqueness
1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-one is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-brominated counterparts. This makes it a valuable compound for various synthetic and research applications .
属性
分子式 |
C11H11BrO |
|---|---|
分子量 |
239.11 g/mol |
IUPAC 名称 |
1-(7-bromo-2,3-dihydro-1H-inden-5-yl)ethanone |
InChI |
InChI=1S/C11H11BrO/c1-7(13)9-5-8-3-2-4-10(8)11(12)6-9/h5-6H,2-4H2,1H3 |
InChI 键 |
VOTHTHJEVSXCEF-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC2=C(CCC2)C(=C1)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(2-Formylhydrazinyl)phenyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B8530026.png)
methyl}-3-methylpyridine](/img/structure/B8530028.png)
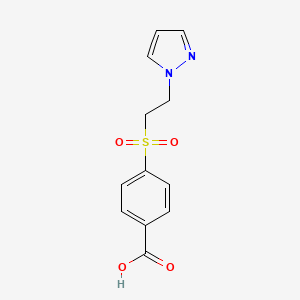
![N,N-dimethyl-2-[4-(2-trimethylsilylethynyl)pyrazol-1-yl]acetamide](/img/structure/B8530063.png)
![2,9-Diazaspiro[5.5]undecan-1-one trifluoroacetate](/img/structure/B8530071.png)
![7-Fluoro-6-vinyl-imidazo[1,2-a]pyridine](/img/structure/B8530087.png)
![6-[3-(Dimethylamino)propoxy]-4-phenyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B8530089.png)
![3-Phenyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B8530091.png)
![(5-isopropyl-2H-[1,2,4]triazol-3-yl)-acetic acid ethyl ester](/img/structure/B8530098.png)
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis[4-(pentadecyloxy)benzene]](/img/structure/B8530115.png)
